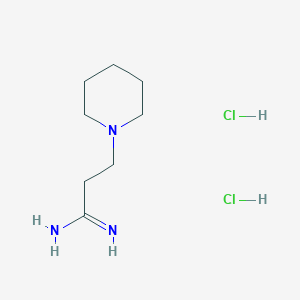

3-(Piperidin-1-yl)propanimidamide dihydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(piperidin-1-yl)propanimidamide dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic nitrogen compounds. The compound's official International Union of Pure and Applied Chemistry name is this compound, which accurately reflects its structural composition and salt form. The Chemical Abstracts Service registry number 1423033-77-5 provides a unique identifier for this specific compound in chemical databases and literature.

The nomenclature systematically describes the molecular architecture, beginning with the propanimidamide core structure. The "propanimidamide" designation indicates a three-carbon chain bearing an amidine functional group, specifically characterized by the presence of both amine and imine nitrogen functionalities. The prefix "3-(piperidin-1-yl)" specifies the substitution pattern, indicating that a piperidine ring system is attached through its nitrogen atom at the third carbon position of the propanimidamide backbone.

The "dihydrochloride" suffix denotes the salt form of the compound, indicating that two molecules of hydrochloric acid have been incorporated to form a stable crystalline salt. This salt formation is crucial for enhancing the compound's stability, solubility properties, and handling characteristics in laboratory and industrial settings. The systematic naming convention also allows for unambiguous identification of the compound across different research contexts and facilitates accurate communication within the scientific community.

Alternative nomenclature systems and synonyms for this compound include various structural descriptors that emphasize different aspects of its molecular architecture. The Simplified Molecular Input Line Entry System representation N=C(N)CCN1CCCCC1.[H]Cl.[H]Cl provides a linear notation that captures the complete structural information including the salt components. This systematic approach to nomenclature ensures consistency in chemical literature and enables efficient database searching and compound identification.

Propriétés

IUPAC Name |

3-piperidin-1-ylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h1-7H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXILJNSXBHMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-77-5 | |

| Record name | 3-(piperidin-1-yl)propanimidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pinner Reaction and Amidine Hydrochloride Formation

This method is widely used for synthesizing amidine hydrochlorides, including piperidinyl-substituted amidines.

- Starting Material: Aromatic or aliphatic aldehydes are converted to 3-hydroxypropanenitriles through established synthetic routes.

- Pinner Reaction: The 3-hydroxypropanenitriles undergo Pinner reaction in acidic conditions to form imidoester hydrochlorides.

- Amidine Formation: The imidoester hydrochlorides are reacted with piperidine or substituted piperidine amines to yield the desired amidine hydrochloride.

- The Pinner reaction involves the conversion of nitriles to imidoesters using dry hydrogen chloride in an alcohol solvent.

- Reaction conditions typically include controlled temperature and anhydrous environment to prevent side reactions.

- The amidine hydrochloride precipitates out and can be isolated by filtration.

Representative Reaction Scheme:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Aldehyde → 3-hydroxypropanenitrile | Various synthetic methods | 3-Hydroxypropanenitrile |

| 2 | 3-Hydroxypropanenitrile + HCl/alcohol | Pinner reaction, acidic medium | Imidoester hydrochloride |

| 3 | Imidoester hydrochloride + Piperidine | Stirring, room temperature | 3-(Piperidin-1-yl)propanimidamide dihydrochloride |

This method was described in the synthesis of related amidines with potent antiplasmodial activity, demonstrating good yields and purity.

Amidoxime Sulfochlorination Route

An alternative approach involves the use of β-aminopropioamidoximes subjected to sulfochlorination, followed by conversion to amidines.

- Starting Material: β-Aminopropioamidoximes are prepared as precursors.

- Sulfochlorination: Treatment with nitrobenzenesulfochlorides (ortho- or para-) in chloroform under controlled temperatures (−1 °C to reflux).

- Product Isolation: The reaction yields sulfonate salts or chlorides, which upon further processing yield amidine derivatives.

- Conversion: The sulfonate intermediates are converted to amidine hydrochlorides by exchange reactions and recrystallization.

Reaction Conditions and Observations:

- Reaction time varies significantly with the sulfochlorinating agent and temperature, from 15 hours to over 100 hours at room temperature, reduced at reflux.

- The reaction progress is monitored by TLC and confirmed by IR, NMR, and X-ray crystallography.

- The method allows incorporation of six-membered nitrogen heterocycles, such as piperidine, at the β-position of the amidine.

| Sulfochlorinating Agent | Temp (°C) | Reaction Time (h) | Product Type |

|---|---|---|---|

| Tosyl chloride | RT | 15–20 | β-Aminopropioamidoxime tosylate |

| Para-nitrobenzenesulfochloride | RT | 38–120 | β-Aminopropioamidoxime sulfonate |

| Ortho-nitrobenzenesulfochloride | RT | 25–104 | β-Aminopropioamidoxime sulfonate |

| Para-nitrobenzenesulfochloride | Reflux | 19–36 | Sulfonate salt |

This method has been applied to synthesize amidine derivatives with piperidine rings and allows for structural diversity.

Synthesis of Piperidine Precursors and Hydrochloride Salts

The piperidine moiety in this compound is often introduced via 3-aminopiperidine derivatives, which are prepared separately.

- Reduction of 3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF) yields 3-aminopiperidine.

- The reaction is conducted at temperatures between 10 °C and 45 °C, followed by heating to 45–70 °C to complete reduction.

- The free base is then converted to the dihydrochloride salt by reaction with concentrated hydrochloric acid.

- Isolation is achieved by filtration of the precipitated dihydrochloride salt.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Reduction | Lithium aluminum hydride in THF | 10–45 | 1.5–2.0 equivalents LAH used |

| Heating | Reaction mixture heated | 45–70 | Completes reduction |

| Salt formation | 3-Aminopiperidine + concentrated HCl | Ambient | Forms dihydrochloride salt |

| Isolation | Filtration | Ambient | Solid salt isolated |

This method is scalable and suitable for kilogram-scale synthesis, ensuring availability of the piperidine intermediate for amidine formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pinner Reaction + Amidine Formation | Aldehydes → 3-hydroxypropanenitriles | HCl/alcohol (Pinner), Piperidine amine | Straightforward, good yields | Requires strict anhydrous conditions |

| Amidoxime Sulfochlorination | β-Aminopropioamidoximes | Nitrobenzenesulfochlorides, CHCl3 | Allows diverse substitution | Long reaction times at RT |

| Piperidine Precursor Synthesis | 3-Aminopiperidin-2-one hydrochloride | LiAlH4 in THF, HCl for salt formation | Scalable, high purity | Requires careful handling of LAH |

Analyse Des Réactions Chimiques

3-(Piperidin-1-yl)propanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of propanamidines, including 3-(piperidin-1-yl)propanimidamide dihydrochloride, are being investigated for their potential antimicrobial properties . They may inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that amidine compounds can interact with microbial enzymes, disrupting their function and leading to cell death .

Antiplasmodial Activity

A notable application is in the treatment of malaria. Compounds related to propanamidines have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study highlighted that certain amidine derivatives exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum . The mechanism involves inhibiting the heme detoxification pathway in the parasite, which is crucial for its survival.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced biological activities. This versatility makes it valuable in pharmaceutical research and development .

Research and Development

Drug Development

The compound is under exploration for potential therapeutic effects, particularly in developing new drugs targeting infectious diseases. Its structural properties enable researchers to modify it to improve efficacy and reduce toxicity. The ongoing research aims to optimize its pharmacokinetic properties to enhance absorption and bioavailability in clinical settings .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Piperidin-1-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Propanimidamide Derivatives

N'-Hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide

- Structure : Features a propanimidamide backbone with a ketone group at the 3-position and an N-hydroxy substitution.

- Molecular Formula: Not explicitly stated but likely C₉H₁₈N₄O₂ (assuming dihydrochloride).

- Applications: No direct pharmacological data are provided, but the amidine group suggests utility in enzyme inhibition .

(Z)-N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide Dihydrochloride

- Structure : Contains a nicotinamide moiety linked via a hydroxypropoxy chain to the piperidine ring.

- Molecular Formula : C₁₄H₂₂Cl₂N₄O₂ (CAS: 66611-37-8).

- Key Differences : The addition of a nicotinamide group expands π-π stacking capabilities, enhancing interactions with aromatic residues in enzyme active sites.

Pyridine/Pyrimidine-Containing Analogs

4-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Pyridine ring substituted with a piperidin-1-yl group and an amine at the 3-position.

- Molecular Formula : C₁₀H₁₆Cl₂N₃ (CAS: 1707575-97-0; molar mass: 213.71 g/mol).

- Key Differences : The pyridine ring replaces the propanimidamide chain, increasing rigidity and altering electronic properties.

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Piperidine-Acetamide Hybrids

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Dihydrochloride

- Structure : Combines a piperidine ring with an acetamide group and a dimethylamine substituent.

- Molecular Formula : C₁₀H₂₃Cl₂N₃O (CAS: 1803603-45-3).

- Applications: No specific data, but acetamide motifs are prevalent in CNS-targeting drugs .

Comparative Data Table

Activité Biologique

3-(Piperidin-1-yl)propanimidamide dihydrochloride is a synthetic organic compound that features a piperidine ring and a propanamide group, characterized by its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Propanamide Group : An amide linked to a three-carbon chain, which is essential for its biological activity.

- Dihydrochloride Form : The presence of two hydrochloride salts enhances solubility and stability in biological environments.

1. Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Antiplasmodial Activity

A related class of compounds, specifically 3-hydroxypropanamidines, has demonstrated potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. These compounds showed nanomolar inhibition levels, indicating that modifications to the propanamide structure could enhance the antimalarial efficacy . While specific data for this compound is limited, its structural similarities suggest potential for similar activity.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies on piperidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurotransmission . The structure-activity relationship analyses indicated that modifications at specific positions on the piperidine ring significantly influence inhibitory potency.

Table 1: Summary of Biological Activities of Piperidine Derivatives

Notable Research Findings

- Antiplasmodial Efficacy : The most active compound from a related series exhibited IC50 values as low as 5 nM against chloroquine-sensitive strains of P. falciparum, showcasing the potential for developing potent antimalarial agents from piperidine derivatives .

- Neuroprotective Properties : Research indicates that certain piperidine derivatives may offer neuroprotective effects, potentially beneficial in treating conditions such as Alzheimer's disease through cholinesterase inhibition .

Q & A

Q. What analytical techniques are recommended for confirming the purity of 3-(Piperidin-1-yl)propanimidamide dihydrochloride in synthetic chemistry research?

- Methodological Answer : Purity assessment should employ a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For HPLC, use a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. NMR analysis in D₂O or DMSO-d₆ can confirm structural integrity by verifying proton integration ratios (e.g., piperidinyl CH₂ vs. amidine protons). Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C₉H₁₉N₃·2HCl: C 39.86%, H 7.34%, N 14.52%, Cl 24.52%) .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with saline solution and seek medical attention. In case of inhalation, move to fresh air and monitor for respiratory distress .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) . Desiccate with silica gel to prevent hygroscopic degradation. Avoid prolonged exposure to oxygen by purging containers with argon or nitrogen before sealing .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

- Methodological Answer :

- Reaction Solvent : Use anhydrous dichloromethane or THF to reduce hydrolysis of intermediates.

- Catalyst Screening : Test coupling agents like HATU or EDCI for amidine bond formation, monitoring by TLC (Rf ≈ 0.3 in 10% MeOH/CH₂Cl₂).

- Temperature Control : Maintain reactions at 0–5°C during exothermic steps (e.g., HCl salt formation). Post-synthesis, purify via recrystallization from ethanol/ether (1:3) to remove unreacted piperidine .

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across different assay conditions?

- Methodological Answer :

- Assay Standardization : Use a common positive control (e.g., Dorsomorphin dihydrochloride for kinase inhibition assays) and normalize data to vehicle-treated samples.

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength buffers (e.g., PBS vs. HEPES) to identify condition-dependent effects.

- Dose-Response Validation : Perform triplicate experiments with 8–12 concentration points to calculate robust IC₅₀ values. Statistical outliers should be re-evaluated using LC-MS to confirm compound integrity .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH Stability Profiling : Prepare solutions in buffers ranging from pH 2 (0.1 M HCl) to pH 9 (0.1 M borate) and monitor decomposition at 25°C over 24 hours using UV-Vis spectroscopy (λmax = 230 nm).

- Freeze-Thaw Cycles : Subject aliquots to three freeze-thaw cycles (-20°C to 25°C) and compare HPLC chromatograms to baseline samples .

Data Contradiction Analysis

Q. What experimental approaches can address conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Use a nephelometer to quantify solubility in DMSO, water, and ethanol at 25°C. Pre-saturate solvents by sonication (30 min) and filter through 0.22 µm membranes.

- Counterion Effects : Compare solubility of the free base vs. dihydrochloride salt in PBS (pH 7.4). If discrepancies persist, perform X-ray crystallography to identify polymorphic forms affecting dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.